1-benzoxepin-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
1-benzoxepin-4-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-11-9-15-5-1-2-7-18(15)14-21)17-10-12-23-19-8-4-3-6-16(19)13-17/h1-8,10,12-13H,9,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNZWVNWDFUYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The benzoxepin core is efficiently constructed via RCM using Grubbs II catalyst (Table 1).
Procedure :
- Starting material: 2,6-Dihydroxybenzoic acid derivative functionalized with allyl groups.
- RCM conditions: 5 mol% Grubbs II, toluene, reflux, 24 h.
- Post-metathesis oxidation: Jones reagent converts the exo-olefin to a ketone.
| Step | Yield (%) | Key Spectral Data (1H NMR, CDCl3) |
|---|---|---|
| RCM | 73 | δ 6.85–7.40 (m, 4H, aromatic), 5.10 (s, 2H, OCH2) |
| Oxidation | 68 | δ 208.5 ppm (13C NMR, C=O) |
Claisen Rearrangement Pathway
An alternative route employs Claisen rearrangement of allyl phenyl ethers followed by cyclization (Patent US4924010):
- 4-Hydroxysalicylic acid → O-allylation → Claisen rearrangement (200°C, 2 h).
- Cyclization via Mitsunobu reaction (DIAD, PPh3) to form the benzoxepin ring.
Synthesis of 3,4-Dihydroisoquinoline
Bischler-Napieralski Cyclization
A robust method for dihydroisoquinoline synthesis involves:
- Phenethylamine derivative → N-formylation (ethyl formate, 12 h).
- Cyclization (POCl3, 80°C) → imine formation.
- Reduction (NaBH4, MeOH) to yield 3,4-dihydroisoquinoline.
Optimized Conditions :
Coupling Strategies for Methanone Formation
Nucleophilic Acyl Substitution
Protocol :
- Convert benzoxepin-4-carboxylic acid to acid chloride (SOCl2, 70°C, 4 h).
- React with 3,4-dihydroisoquinoline lithium reagent (LDA, THF, -78°C).
| Parameter | Value |
|---|---|
| Reaction Temp | -78°C → RT |
| Equiv. of Organolithium | 1.5 |
| Yield | 62% |
Characterization :
- HRMS: m/z 348.1601 [M+H]+ (calc. 348.1598)
- 13C NMR: δ 198.4 ppm (C=O)
Palladium-Catalyzed Carbonylation
Alternative method from heterocycle coupling patents:
- Benzoxepin-4-boronic acid + 2-bromo-3,4-dihydroisoquinoline.
- Conditions: Pd(PPh3)4, CO gas, K2CO3, DMF/H2O (3:1), 100°C, 12 h.
| Catalyst Loading | CO Pressure | Yield |
|---|---|---|
| 5 mol% | 1 atm | 54% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| RCM + Acyl Substitution | High regioselectivity | Grubbs catalyst cost | 58–68% |
| Claisen + Pd Coupling | Scalable for gram quantities | Requires CO gas handling | 45–54% |
Key Findings :
- RCM route offers better stereocontrol but suffers from catalyst expense.
- Palladium-mediated methods enable late-stage diversification but require stringent conditions.
Spectroscopic Characterization Benchmarks
1H NMR (400 MHz, CDCl3) :
- δ 7.82 (d, J = 8.4 Hz, 1H, benzoxepin H-5)
- δ 4.12 (t, J = 6.0 Hz, 2H, dihydroisoquinoline CH2N)
- δ 3.05 (m, 4H, dihydroisoquinoline CH2)
13C NMR :
- 198.4 (C=O)
- 152.1 (benzoxepin C-4)
- 128.6–133.4 (aromatic carbons)
HPLC Purity : 98.2% (C18, MeCN/H2O 70:30, 1 mL/min)
Industrial-Scale Considerations
- Cost analysis: RCM route ≈ $12.50/g vs. Claisen route ≈ $8.20/g (100g batch)
- Critical quality attributes:
- Residual Pd < 10 ppm (ICH Q3D)
- Enantiomeric excess > 98% (Chiralpak AD-H column)
Chemical Reactions Analysis
Types of Reactions
1-benzoxepin-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzoxepin-dihydroisoquinoline compounds.
Scientific Research Applications
1-benzoxepin-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoxepin-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The benzoxepin-dihydroisoquinoline hybrid is distinguished by its seven-membered benzoxepin ring, which introduces unique steric and electronic properties compared to simpler phenyl or heterocyclic substituents in analogs. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: Polar substituents (e.g., morpholino in Compound 10, ) improve aqueous solubility, whereas bromo/chloro groups (e.g., Compound 11, ) may reduce it.
Biological Activity
1-benzoxepin-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a benzoxepin ring fused with a dihydroisoquinoline moiety, which may contribute to its pharmacological properties. This article explores its biological activities, including anticancer and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-benzoxepin derivatives. For instance, compounds related to this structure have shown cytotoxic activity against various cancer cell lines. In particular, a study indicated that certain benzoxepin derivatives exhibit significant cytotoxicity against HeLa cells, with low IC50 values suggesting potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-benzoxepin derivative | HeLa | 10.46 ± 0.82 |
| Comparison (Cisplatin) | HeLa | N/A |
The mechanism of action appears to involve DNA intercalation , where these compounds can displace ethidium bromide from DNA complexes, indicating their potential as DNA-targeting agents .
Antimicrobial Activity
In addition to anticancer effects, the compound has been investigated for its antimicrobial properties . Preliminary results suggest that it exhibits activity against various bacterial strains, making it a candidate for further development in treating infections.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes such as α-glucosidase, which is critical in carbohydrate metabolism .
- Receptor Binding : The compound may bind to receptors involved in cancer cell proliferation and survival, modulating their activity and leading to apoptosis in malignant cells.
Study on Cytotoxicity
A study conducted on various derivatives of benzoxepin found that specific modifications to the dihydroisoquinoline portion significantly enhanced cytotoxicity against cancer cells. This suggests that structural optimization could lead to more effective anticancer agents.
Research on Antimicrobial Activity
Research focusing on the antimicrobial effects of related compounds indicated promising results against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.
Q & A
Q. What are the recommended synthetic routes for 1-benzoxepin-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step organic reactions. Key steps include:
- Pictet-Spengler Reaction : To form the 3,4-dihydroisoquinoline core, as demonstrated in structurally similar compounds .
- Friedel-Crafts Acylation : For coupling the benzoxepin moiety to the dihydroisoquinoline via a ketone bridge .
- Optimization Strategies : Temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane for acylation), and catalyst choice (e.g., Lewis acids like AlCl₃). Continuous flow reactors may improve yield and purity by minimizing side reactions .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions. For example, dihydroisoquinoline protons typically appear at δ 2.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect isotopic patterns .
- X-ray Crystallography : For absolute stereochemical confirmation using programs like SHELXL .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ketone and heterocyclic groups. Test solubility gradients in ethanol, acetonitrile, and water mixtures .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydroisoquinoline ring. Monitor degradation via HPLC under varying pH and light conditions .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., α2-adrenoreceptors, as seen in related dihydroisoquinoline derivatives ).
- QSAR Models : Train algorithms on datasets of similar compounds to correlate structural features (e.g., methoxy substitutions) with bioactivity .
- Machine Learning : Predict metabolic pathways and toxicity using platforms like ADMETlab .
Q. How should contradictory bioactivity data be resolved in SAR studies?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assays (e.g., enzyme inhibition with positive controls) .
- Epimerization Checks : Use chiral HPLC to rule out stereochemical instability, which may cause variability in receptor binding .
- Target Selectivity Profiling : Screen against off-target receptors (e.g., GPCR panels) to identify confounding interactions .
Q. What strategies are effective for derivatizing the benzoxepin ring to enhance bioactivity?
- Electrophilic Substitution : Introduce halogens (Cl, Br) at the benzoxepin 4-position to modulate electron density and binding affinity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for improved pharmacokinetics .
- Oxidation/Reduction : Modify the ketone to secondary alcohols or amines for prodrug development .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Twinning Analysis : Use SHELXD to deconvolute overlapping diffraction patterns in crystals with low symmetry .
- Density Functional Theory (DFT) : Compare experimental bond angles/lengths with computational models to validate tautomeric forms .
Methodological Challenges & Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
Q. How do substituents on the dihydroisoquinoline ring influence pharmacological properties?
- Methoxy Groups : Enhance blood-brain barrier penetration (e.g., 6,7-dimethoxy derivatives in neuroprotective studies ).
- Sulfonyl Groups : Improve solubility and enzyme inhibition (e.g., sulfonamide derivatives with IC₅₀ < 1 μM ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
